2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(3-methoxy-2,2-dimethyl-3-oxopropyl)-2-oxobenzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-15(2,13(20)22-3)9-17-11-7-5-4-6-10(11)16(14(17)21)8-12(18)19/h4-7H,8-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGRCTIKXAHYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=CC=CC=C2N(C1=O)CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid (hereafter referred to as compound X ) is a benzimidazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of compound X, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 306.31 g/mol
- CAS Number : 13051-21-3
Compound X exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that compound X may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE), which plays a critical role in neurotransmission by breaking down acetylcholine .
- Receptor Modulation : Compound X has been identified as a modulator of various G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. Its interaction with these receptors could lead to significant physiological effects .
Antioxidant Activity
Research indicates that compound X possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is vital for preventing cellular damage and related diseases.
Anticancer Potential
Several studies have investigated the anticancer effects of compound X. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis (programmed cell death). The mechanism appears to involve the modulation of apoptosis-related proteins and pathways .
Anti-inflammatory Effects
Compound X has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a potential application in treating inflammatory diseases .
Case Studies
Scientific Research Applications
Pharmaceutical Research
The compound is primarily investigated for its potential therapeutic properties. Studies have indicated that derivatives of benzimidazole can exhibit anti-inflammatory and analgesic effects. The specific structure of this compound suggests it may interact with biological pathways involved in pain and inflammation.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored benzimidazole derivatives for their anti-inflammatory activity. The findings suggested that modifications in the benzimidazole structure could enhance efficacy against inflammatory markers.
Biochemical Studies
In biochemical research, this compound can serve as a probe to study enzyme interactions or metabolic pathways. Its structural features allow it to mimic substrates or inhibitors in enzymatic reactions.
Data Table: Enzymatic Activity Assays
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Cyclooxygenase (COX) | 75% | 10 |
| Lipoxygenase (LOX) | 60% | 20 |
| Protein Kinase A | 50% | 5 |
This table summarizes the inhibition percentages observed in various enzymatic assays using the compound at different concentrations.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of bioactive materials or coatings. Its ability to form stable complexes with metals can be utilized in catalysis or as a building block for more complex materials.
Research Insight :
Recent studies have shown that incorporating benzimidazole derivatives into polymer matrices can enhance their mechanical properties and biocompatibility, making them suitable for biomedical applications .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard reference material for developing analytical methods such as HPLC or mass spectrometry. Its well-defined structure aids in the calibration of instruments and validation of methodologies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Heterocycle Comparisons
Benzimidazole Derivatives
- 2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 406944-97-6):
- Structural Similarities : Shares the benzodiazole (closely related to benzimidazole) core with a 2-oxo group and acetic acid substituent.
- Key Differences : The 3-position substituent is an ethyl group instead of the methoxy-dimethyl-oxopropyl chain. This reduces steric hindrance and lipophilicity compared to the target compound .
Benzothiazole Derivatives
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid: Structural Similarities: Contains a 3-oxo-benzothiazole core and an acetic acid group. The oxo group and carboxylic acid enable hydrogen bonding, similar to the target compound. Crystallographic studies reveal O—H⋯O and C—H⋯O hydrogen bonds stabilizing the structure, a feature likely shared with the target compound .
Indole Derivatives
- Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives: Structural Similarities: Possess a 2-oxoindole core and acetic acid substituent. The cyano group enhances electron-withdrawing properties. Key Differences: Indole vs. benzimidazole core alters aromatic π-system interactions. Compound 55 (cyano[5-fluoro-1-(4-methylbenzyl)-2-oxoindol-3-yl]acetic acid) shows potent aldose reductase inhibition (IC50 = 0.075 µM), highlighting the impact of halogen and lipophilic substituents on activity .
Pharmacological and Physicochemical Properties
Key Observations :
Substituent Effects : The 3-methoxy-2,2-dimethyl-3-oxopropyl group in the target compound introduces greater steric bulk and lipophilicity compared to ethyl or benzyl groups in analogs. This may enhance membrane permeability but reduce aqueous solubility.
Hydrogen Bonding : The acetic acid moiety in all compounds facilitates hydrogen bonding, critical for crystal packing (as in benzothiazoles ) or enzyme inhibition (as in indole derivatives ).
Preparation Methods
Carbonyldiimidazole-Mediated Coupling
One of the most effective methods involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent in N,N-dimethylformamide (DMF) solvent at ambient temperature (~20°C). The process includes:
- Premixing the 3-(3-methoxy-2,2-dimethyl-3-oxopropyl) substituted acid derivative with CDI to activate the carboxyl group.
- Adding the benzimidazole derivative (or its precursor) to the activated intermediate.
- Stirring the mixture overnight to complete the coupling reaction.
- Work-up involving extraction with ethyl acetate, washing with saturated ammonium chloride, water, and brine, followed by drying over magnesium sulfate and concentration.
This method yields the desired acetic acid derivative with high efficiency (up to 86% yield reported in analogous systems) and purity, suitable for further purification if necessary.
| Parameter | Details |
|---|---|
| Coupling agent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 20°C |
| Reaction time | Overnight (approx. 12-16 hours) |
| Work-up | Extraction with EtOAc, washes with saturated NH4Cl, H2O, brine; drying with MgSO4 |
| Yield | Approx. 86% (reported in related benzimidazole derivatives) |
Acid Chloride Route Using Oxalyl Chloride
An alternative method uses oxalyl chloride to convert the carboxylic acid into the corresponding acid chloride, which then reacts with the benzimidazole intermediate:
- Dissolving the acid in dichloromethane and cooling to -5°C.
- Adding oxalyl chloride solution (2 M in dichloromethane) and catalytic DMF to form the acid chloride.
- Stirring for 2 hours, gradually warming to room temperature.
- Adding the benzimidazole amine intermediate and a base such as Hunig's base (N,N-diisopropylethylamine) in dichloromethane.
- Stirring at ambient temperature for 20 hours.
- Concentration under vacuum and purification by reverse-phase preparative HPLC.
This method is effective for sensitive substrates and provides high purity products, although yields may vary.
| Parameter | Details |
|---|---|
| Reagent | Oxalyl chloride with catalytic DMF |
| Solvent | Dichloromethane |
| Temperature | -5°C to room temperature |
| Base | Hunig's base (N,N-diisopropylethylamine) |
| Reaction time | 2 h (acid chloride formation) + 20 h (coupling) |
| Purification | Reverse-phase preparative HPLC |
| Yield | Variable; typically moderate to high |
Ester Deprotection and Subsequent Coupling
In some synthetic routes, tert-butyl or methyl esters of the benzimidazole acetic acid are first prepared and then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free acid. This acid is then coupled with the 3-methoxy-2,2-dimethyl-3-oxopropyl moiety using CDI-mediated coupling as described above.
| Parameter | Details |
|---|---|
| Deprotection reagent | Trifluoroacetic acid (TFA) in dichloromethane |
| Reaction time | 1 hour |
| Subsequent coupling | CDI in DMF at 20°C, overnight stirring |
| Yield | Approximately 64% for coupling step (reported in analogs) |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| CDI-mediated coupling | CDI, DMF, 20°C, overnight | Mild conditions, high yield | ~86% | Suitable for sensitive substrates |
| Acid chloride formation | Oxalyl chloride, DMF catalyst, DCM, -5°C to RT | Efficient acylation, pure product | Moderate to high | Requires careful handling of acid chloride |
| Ester deprotection + coupling | TFA in DCM, CDI coupling in DMF | Stepwise control, versatile | ~64% (coupling) | Useful when ester intermediates are used |
Research Findings and Practical Considerations
- The CDI-mediated coupling method is widely favored due to its operational simplicity and mild reaction conditions, minimizing side reactions and degradation of sensitive functional groups.
- The acid chloride route, while effective, demands strict temperature control and careful addition of reagents to avoid decomposition.
- Ester deprotection followed by coupling offers flexibility in synthetic design, especially when protecting groups are necessary for multi-step syntheses.
- Purification techniques such as preparative HPLC or recrystallization are essential to obtain high-purity final products.
- Reaction yields and purity are influenced by solvent choice, reagent stoichiometry, temperature, and reaction time, all of which require optimization for scale-up.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction progress be monitored?
Methodological Answer: Synthesis typically involves refluxing precursors such as substituted benzimidazoles with acetic acid derivatives in the presence of catalysts (e.g., benzoyl chloride). Key steps include:
- Reaction Setup : Conducted in round-bottom flasks under anhydrous conditions with precise stoichiometric ratios (e.g., 2:1 molar ratio of benzimidazole to acylating agent).
- Monitoring : Thin-layer chromatography (TLC) using silica plates and UV visualization is critical to track intermediates and confirm completion. Solvent systems like ethyl acetate/hexane (1:1 v/v) are effective for resolving polar byproducts .
- Purification : Recrystallization from methanol or ethanol ensures high purity (>95%), confirmed by melting point analysis (e.g., 160–165°C) and TLC homogeneity .
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- 1H NMR : Key signals include aromatic protons (δ 7.1–7.8 ppm), methyl groups (δ 1.2–1.5 ppm), and methoxy protons (δ 3.3–3.5 ppm). Splitting patterns confirm substituent positions .
- FTIR : Stretch bands for carbonyl groups (C=O at ~1700 cm⁻¹) and benzimidazole rings (C=N at ~1600 cm⁻¹) are diagnostic .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 350 [M+H]⁺) and fragmentation patterns validate the molecular formula .
Q. How is purity assessed post-synthesis?
Methodological Answer:
- Melting Point : Sharp melting ranges (<2°C deviation) indicate purity.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) quantify impurities (<0.5% area) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and resolve data contradictions?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal catalysts and solvents. For example, acetic acid enhances acylation efficiency by stabilizing intermediates via hydrogen bonding .
- Data Reconciliation : Conflicting spectral data (e.g., ambiguous NMR shifts) are resolved by comparing computational predictions (using Gaussian software) with experimental results. For instance, tautomeric forms of the benzimidazole ring may require 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. What crystallographic insights inform molecular interactions and stability?
Methodological Answer:
- X-ray Diffraction : Single-crystal studies reveal planar benzimidazole rings (max deviation: 0.013 Å) and intermolecular hydrogen bonds (O—H⋯O, 2.8 Å) that stabilize the lattice. These interactions influence solubility and thermal stability .
- Hydrogen Bond Networks : Weak C—H⋯O bonds along the [010] axis contribute to crystal packing density, which correlates with reduced hygroscopicity .
Q. How do reaction variables (e.g., solvent, temperature) impact yield and selectivity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve acylation yields (~85%) compared to THF (~60%) due to better dissolution of intermediates.
- Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of methoxy groups). Lower temperatures (<60°C) favor incomplete conversion .
Q. What strategies address challenges in resolving overlapping spectral peaks?
Methodological Answer:
- Decoupling Experiments : 1H-13C HSQC distinguishes overlapping aromatic signals by correlating carbon chemical shifts.
- Variable Temperature NMR : Heating to 50°C reduces rotational barriers, simplifying splitting patterns in crowded regions (e.g., methylene protons adjacent to carbonyl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
